molecular formula C6H9IN2O B15218032 1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol

1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B15218032
M. Wt: 252.05 g/mol
InChI Key: ZUCOZYNVQHJTPN-UHFFFAOYSA-N
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Description

1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position of the pyrazole ring and a hydroxyl group at the 2-position of the propanol chain makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with an appropriate epoxide, such as propylene oxide, under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-iodopyrazole in a suitable solvent, such as dimethylformamide (DMF).
  • Add a base, such as potassium carbonate (K2CO3), to the solution.
  • Introduce propylene oxide to the reaction mixture and stir at room temperature for several hours.
  • Purify the product using column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1-(1H-pyrazol-1-yl)propan-2-ol.

    Substitution: The iodine atom can be substituted with other functional groups, such as fluorine, chlorine, or bromine, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogen exchange reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-one.

    Reduction: Formation of 1-(1H-pyrazol-1-yl)propan-2-ol.

    Substitution: Formation of 1-(4-fluoro-1H-pyrazol-1-yl)propan-2-ol, 1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol, or 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol.

Scientific Research Applications

1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom and hydroxyl group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluoro-1H-pyrazol-1-yl)propan-2-ol
  • 1-(4-chloro-1H-pyrazol-1-yl)propan-2-ol
  • 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol

Uniqueness

1-(4-iodo-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the compound’s reactivity, solubility, and biological activity. Additionally, the iodine atom can serve as a useful handle for further functionalization and derivatization, making this compound a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H9IN2O

Molecular Weight

252.05 g/mol

IUPAC Name

1-(4-iodopyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H9IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3

InChI Key

ZUCOZYNVQHJTPN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)I)O

Origin of Product

United States

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